molecular formula C19H19N3O4S2 B2415013 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 921793-90-0

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2415013
CAS No.: 921793-90-0
M. Wt: 417.5
InChI Key: CXGSCYQEDOQRMQ-UHFFFAOYSA-N
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Description

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a sulfonamide group, a pyridazine ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridazine ring may interact with nucleic acids or proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and pyridazine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-4-9-17(12-14(13)2)28(25,26)22-16-7-5-15(6-8-16)18-10-11-19(21-20-18)27(3,23)24/h4-12,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGSCYQEDOQRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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